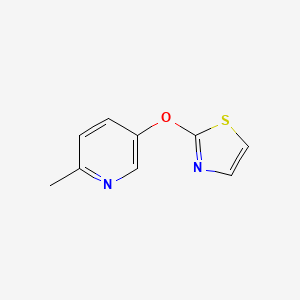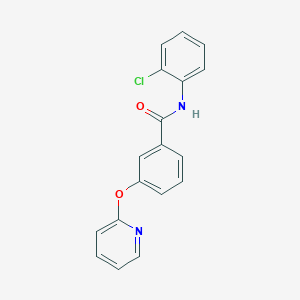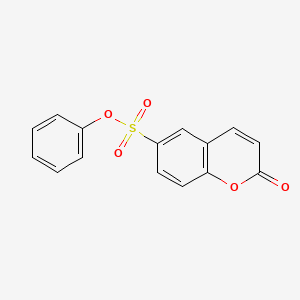
phenyl 2-oxo-2H-chromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from Tonka beans and are widely found in green plants, fungi, and bacteria
Mechanism of Action
Target of Action
Phenyl 2-oxo-2H-chromene-6-sulfonate primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates genes involved in lipid and glucose metabolism .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing the breakdown of complex carbohydrates and thus lowering blood sugar levels . Additionally, it shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .
Biochemical Pathways
The inhibition of α-amylase and α-glycosidase alters the carbohydrate metabolism pathway, slowing down the conversion of complex carbohydrates into simple sugars and reducing glucose absorption. This leads to a decrease in postprandial blood glucose levels . The activation of PPAR-γ influences lipid and glucose metabolism pathways, improving insulin sensitivity and glucose homeostasis .
Pharmacokinetics
The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be absorbed well in the body, distributed to the site of action, and exert its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in blood glucose levels due to reduced carbohydrate digestion and improved insulin sensitivity . This can potentially help manage blood glucose levels in diabetic patients.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 2-oxo-2H-chromene-6-sulfonate typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . This is followed by the reaction with various sodium azides to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of green solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl 2-oxo-2H-chromene-6-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Industry: Utilized in the production of dyes, perfumes, and fabric conditioners.
Comparison with Similar Compounds
Phenyl 2-oxo-2H-chromene-6-sulfonate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
Coumarin-3-carboxamide analogues: Investigated for their potential as pancreatic lipase inhibitors.
Uniqueness: this compound is unique due to its sulfonate group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
IUPAC Name |
phenyl 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWXBMMTQFFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
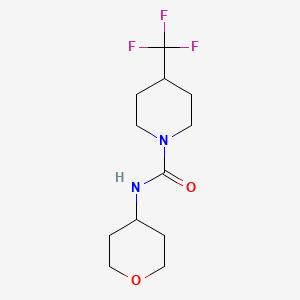
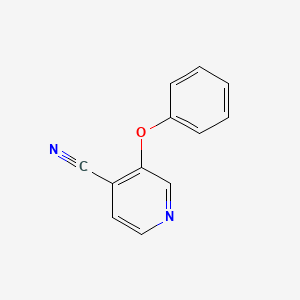
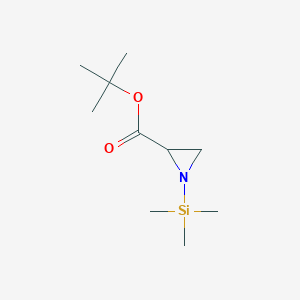
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
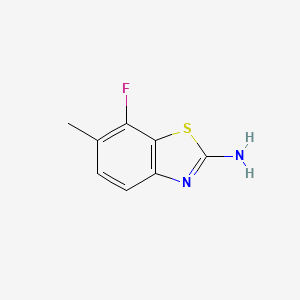
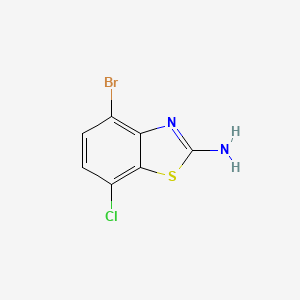

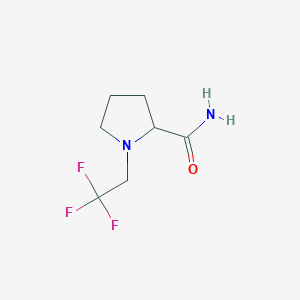
![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)
